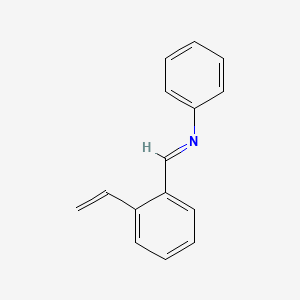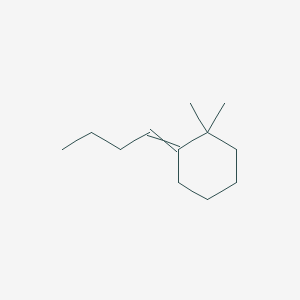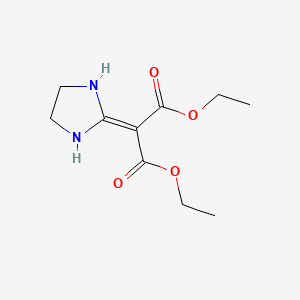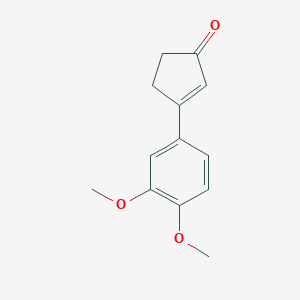
1,1,2,2-Tetraoctylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetraoctylcyclopentane is a cycloalkane compound characterized by the presence of four octyl groups attached to a cyclopentane ring. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,2,2-Tetraoctylcyclopentane typically involves the alkylation of cyclopentane with octyl halides under specific reaction conditions. The process can be summarized as follows:
Synthetic Routes: The primary synthetic route involves the reaction of cyclopentane with octyl halides (such as octyl bromide) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
1,1,2,2-Tetraoctylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This reaction leads to the formation of the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted cyclopentane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and metal catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetraoctylcyclopentane has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s stability and hydrophobic nature make it useful in the study of membrane proteins and lipid bilayers. It can be used as a model compound to investigate the interactions between lipids and proteins.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit biological activity, such as anti-inflammatory or anticancer effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its hydrophobic nature makes it suitable for applications in coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetraoctylcyclopentane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and the development of drug delivery systems.
Molecular Targets and Pathways: The compound may interact with membrane proteins, influencing their function and activity. It can also modulate signaling pathways by altering the lipid environment of the cell membrane.
Comparación Con Compuestos Similares
1,1,2,2-Tetraoctylcyclopentane can be compared with other cycloalkanes and substituted cyclopentanes:
Similar Compounds: Similar compounds include 1,1,2,2-Tetramethylcyclopentane, 1,1,2,2-Tetraethylcyclopentane, and 1,1,2,2-Tetrapropylcyclopentane. These compounds share the cyclopentane ring structure but differ in the length and nature of the alkyl substituents.
Uniqueness: The uniqueness of this compound lies in its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and the development of hydrophobic coatings.
Propiedades
Número CAS |
113818-16-9 |
|---|---|
Fórmula molecular |
C37H74 |
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
1,1,2,2-tetraoctylcyclopentane |
InChI |
InChI=1S/C37H74/c1-5-9-13-17-21-25-30-36(31-26-22-18-14-10-6-2)34-29-35-37(36,32-27-23-19-15-11-7-3)33-28-24-20-16-12-8-4/h5-35H2,1-4H3 |
Clave InChI |
UFPMOTRQPDQBIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(CCCC1(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
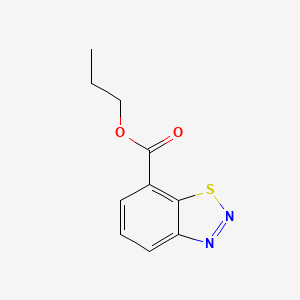

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

